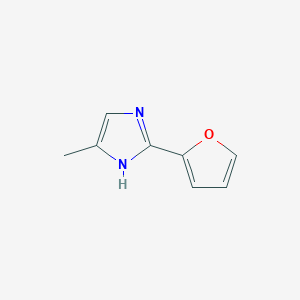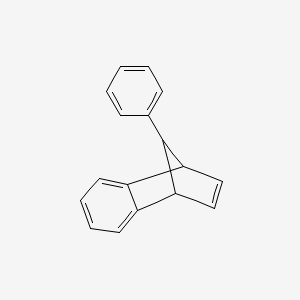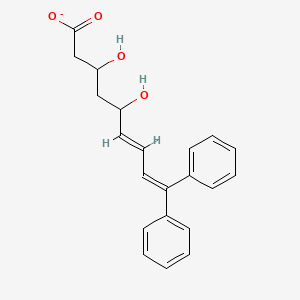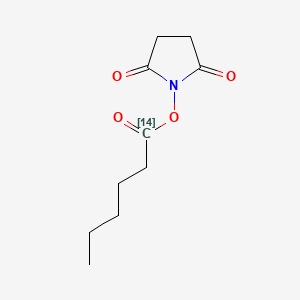
(2,5-dioxopyrrolidin-1-yl) (114C)hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dioxopyrrolidin-1-yl) (114C)hexanoate is a chemical compound known for its role as a protein crosslinker. It is often used in various scientific research applications due to its ability to react with specific amino acid residues in proteins, thereby modifying their structure and function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) (114C)hexanoate typically involves the reaction of hexanoic acid with 2,5-dioxopyrrolidin-1-yl. This reaction is often carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction conditions usually include a solvent like dichloromethane and are performed at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
(2,5-Dioxopyrrolidin-1-yl) (114C)hexanoate primarily undergoes substitution reactions. It can react with nucleophiles such as amines and thiols, leading to the formation of amide and thioester bonds, respectively .
Common Reagents and Conditions
Common reagents used in these reactions include primary amines, secondary amines, and thiols. The reactions are typically carried out in solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and may require the presence of a base such as triethylamine to facilitate the reaction .
Major Products
The major products formed from these reactions are amides and thioesters, which are often used in the modification of proteins and peptides for various research applications .
Applications De Recherche Scientifique
(2,5-Dioxopyrrolidin-1-yl) (114C)hexanoate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) (114C)hexanoate involves the formation of covalent bonds with specific amino acid residues in proteins, such as lysine. This modification can alter the protein’s structure and function, thereby affecting its biological activity . The compound primarily targets lysine residues due to their nucleophilic nature, facilitating the formation of stable amide bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dioxopyrrolidin-1-yl acrylate: Another protein crosslinker with similar reactivity but different applications in polymer chemistry.
2,5-Dioxopyrrolidin-1-yl octanoate: Similar in structure but with a longer carbon chain, affecting its solubility and reactivity.
Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: Used in different contexts, particularly in the synthesis of pharmaceuticals.
Uniqueness
(2,5-Dioxopyrrolidin-1-yl) (114C)hexanoate is unique due to its specific reactivity with lysine residues, making it particularly useful in the study of protein structure and function. Its ability to form stable covalent bonds with proteins sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C10H15NO4 |
|---|---|
Poids moléculaire |
215.22 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) (114C)hexanoate |
InChI |
InChI=1S/C10H15NO4/c1-2-3-4-5-10(14)15-11-8(12)6-7-9(11)13/h2-7H2,1H3/i10+2 |
Clé InChI |
HNYAWMSQSBERBE-HRVHXUPCSA-N |
SMILES isomérique |
CCCCC[14C](=O)ON1C(=O)CCC1=O |
SMILES canonique |
CCCCCC(=O)ON1C(=O)CCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Oxabicyclo[4.1.0]heptan-1-OL](/img/structure/B13815575.png)



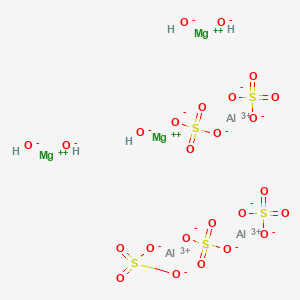

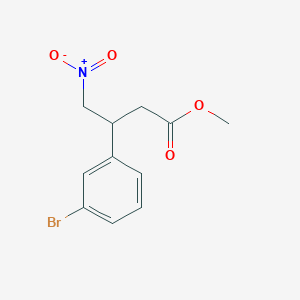
![4-[5-Chloro-2-[2-[[5-chloro-3-(4-sulfobutyl)-1,3-benzothiazol-2-ylidene]methyl]but-1-enyl]-1,3-benzothiazol-3-ium-3-yl]butane-1-sulfonate](/img/structure/B13815608.png)



